

1,1-Dimethoxyethene (CAS 922-69-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethoxyethene

Cat. No.: B1580634

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Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile organic compound with the CAS number 922-69-0. Its electron-rich double bond makes it a valuable reagent in a variety of chemical transformations, most notably in cycloaddition reactions for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, key reactions, and applications of **1,1-dimethoxyethene**, with a particular focus on its utility in the development of bioactive molecules and pharmaceuticals. Detailed experimental protocols, safety and handling procedures, and spectral data are also presented to support its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

1,1-Dimethoxyethene is a colorless, volatile, and flammable liquid with a sweet odor.^[1] It is sensitive to heat, light, and moisture and should be handled and stored with care.^[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of 1,1-Dimethoxyethene

Property	Value	Reference(s)
CAS Number	922-69-0	[1]
Molecular Formula	C ₄ H ₈ O ₂	[2]
Molecular Weight	88.11 g/mol	[2]
Density	0.862 - 0.93 g/mL at 20 °C	[2][3]
Boiling Point	46.9 °C at 760 mmHg, 89 °C	[2][3]
Melting Point	93-94 °C (Note: This value is likely erroneous and not widely reported)	[2][3]
Flash Point	6 °C	[2]
Refractive Index	1.379	[2][3]
Vapor Pressure	342 mmHg at 25°C	[2]

Table 2: Spectroscopic Data for 1,1-Dimethoxyethene

Spectrum Type	Key Peaks/Shifts	Reference(s)
¹ H NMR	δ 3.3–3.5 ppm (methoxy groups), δ 4.8–5.2 ppm (ethene protons)	[1]
¹³ C NMR	Data not explicitly found in searches, but expected peaks would be for the methoxy carbons, the oxygen-substituted olefinic carbon, and the terminal olefinic carbon.	
Infrared (IR)	Strong C-O stretches at 1100–1250 cm ⁻¹ , C=C stretch at 1620–1680 cm ⁻¹	[1]
Mass Spectrometry (MS)	Molecular ion peak at m/z 88 (for C ₄ H ₈ O ₂ ⁺)	[1]

Synthesis of 1,1-Dimethoxyethene

A common laboratory synthesis of **1,1-dimethoxyethene** involves the elimination of a hydrogen halide from a 2-halo-1,1-dimethoxyethane precursor, such as 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal).

Experimental Protocol: Synthesis via Elimination

This protocol is a representative procedure based on the synthesis of the precursor and general elimination reaction principles.

Step 1: Synthesis of 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde Dimethyl Acetal)

- Materials: 2-bromoacetaldehyde, dry methanol, p-toluenesulfonic acid, toluene, saturated aqueous $\text{Na}_2\text{S}_2\text{O}_8$ solution, dichloromethane (DCM), anhydrous Na_2SO_4 .
- Procedure:
 - In a two-necked round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-toluenesulfonic acid (10 mol%) in dry methanol (2.2 equivalents) and toluene.
 - Slowly add 2-bromoacetaldehyde (1.0 equivalent) to the solution.
 - Heat the reaction mixture to 78 °C and stir for 24 hours, collecting the water that is formed in the Dean-Stark trap.
 - After the reaction is complete, cool the mixture and add a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_8$.
 - Extract the aqueous phase with DCM.
 - Dry the combined organic phases over anhydrous Na_2SO_4 .
 - Concentrate the organic phase under reduced pressure to yield 2-bromo-1,1-dimethoxyethane as a colorless oil.[\[4\]](#)

Step 2: Elimination to form 1,1-Dimethoxyethene

- Materials: 2-Bromo-1,1-dimethoxyethane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF)).
- Procedure:
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1,1-dimethoxyethane in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, quench the reaction by the careful addition of water.
 - Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
 - Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
 - Carefully remove the solvent by distillation at atmospheric pressure.
 - Purify the resulting crude product by fractional distillation to obtain pure **1,1-dimethoxyethene**.

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